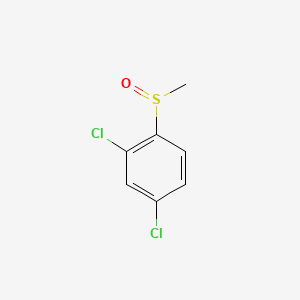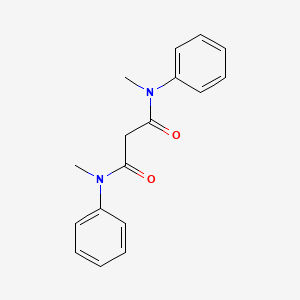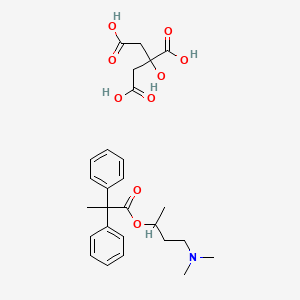
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a dimethylamino group, a butan-2-yl group, and a diphenylpropanoate moiety, combined with a tricarboxylic acid component. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid typically involves multiple steps. One common method includes the esterification of 2,2-diphenylpropanoic acid with 4-(dimethylamino)butan-2-ol under acidic conditions. The reaction is often catalyzed by sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and pH, which are crucial for the successful synthesis of the compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium catalyst
Nucleophiles: Alkyl halides, sodium hydroxide
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including analgesic and antitussive properties.
Mecanismo De Acción
The mechanism by which 4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. For example, its analgesic properties are attributed to its ability to interact with opioid receptors, while its antitussive effects are linked to its action on the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Dextropropoxyphene hydrochloride: A structurally related compound with similar analgesic properties.
Uniqueness
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile in various applications. Its specific structure also contributes to its distinct pharmacological effects, setting it apart from other similar compounds .
Propiedades
Número CAS |
27722-10-7 |
|---|---|
Fórmula molecular |
C27H35NO9 |
Peso molecular |
517.6 g/mol |
Nombre IUPAC |
4-(dimethylamino)butan-2-yl 2,2-diphenylpropanoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C21H27NO2.C6H8O7/c1-17(15-16-22(3)4)24-20(23)21(2,18-11-7-5-8-12-18)19-13-9-6-10-14-19;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-14,17H,15-16H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
SGNPLZGGQATNPD-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN(C)C)OC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)
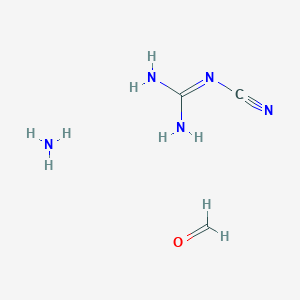
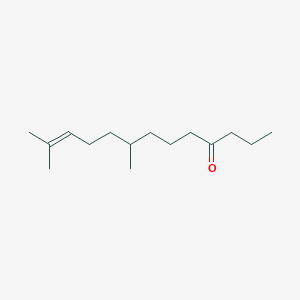

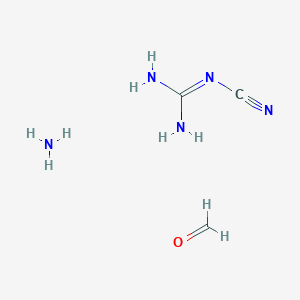
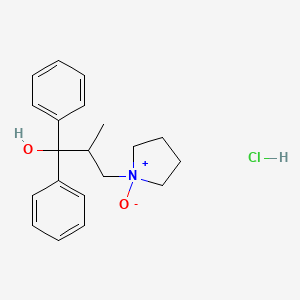
![4-[(4-Hydroxy-3-iodophenyl)methyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14681912.png)

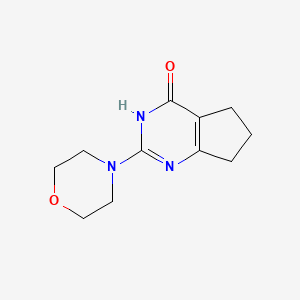
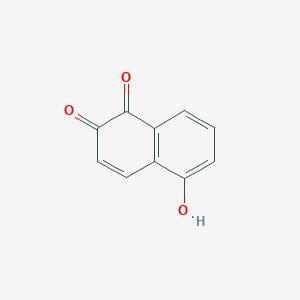
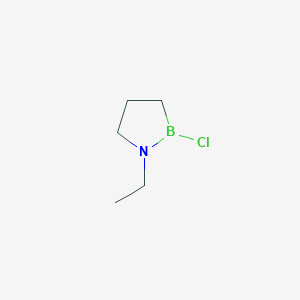
![Benzene, [2,2-bis(ethylthio)propyl]-](/img/structure/B14681942.png)
